Lipofectin
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Overview
Description
Lipofectin is a widely used transfection reagent, primarily employed for the delivery of DNA, RNA, and oligonucleotides into mammalian cells and plant protoplasts. It is particularly recommended for the transfection of endothelial cells. This compound is a 1:1 (w/w) liposome formulation of the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) and dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water .
Scientific Research Applications
Lipofectin has a broad range of applications in scientific research:
Chemistry: Used in the study of gene delivery mechanisms and the development of new transfection reagents.
Medicine: Employed in the development of gene therapies and the study of disease mechanisms at the molecular level.
Industry: Used in the production of genetically modified organisms and the development of biopharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipofectin is synthesized by combining the cationic lipid N-[1-(2,3-dioleyloxy)propyl]-n,n,n-trimethylammonium chloride (DOTMA) with dioleoyl phosphatidylethanolamine (DOPE) in a 1:1 weight ratio. The mixture is dissolved in membrane-filtered water to form liposomes .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of DOTMA and DOPE, followed by their combination in a controlled environment to ensure the formation of stable liposomes. The process includes rigorous quality control measures to ensure the absence of microbial contamination and the functional efficacy of the reagent .
Chemical Reactions Analysis
Types of Reactions: Lipofectin primarily undergoes complexation reactions with nucleic acids. The cationic lipid component interacts with the negatively charged phosphate backbone of DNA or RNA, forming stable lipoplexes.
Common Reagents and Conditions:
Reagents: DNA, RNA, oligonucleotides, Opti-MEM I Reduced Serum Medium.
Conditions: this compound and nucleic acids are typically mixed in serum-free medium to form complexes.
Major Products Formed: The primary product of these reactions is the lipoplex, a complex of this compound and nucleic acids, which facilitates the delivery of genetic material into cells .
Mechanism of Action
Lipofectin exerts its effects through the formation of lipoplexes with nucleic acids. The cationic lipid component of this compound interacts with the negatively charged nucleic acids, forming stable complexes. These complexes are then taken up by cells through endocytosis. Once inside the cell, the lipoplexes facilitate the release of nucleic acids into the cytoplasm, where they can exert their intended effects, such as gene expression or gene silencing .
Comparison with Similar Compounds
Lipofectamine: Another widely used transfection reagent, known for its high transfection efficiency and reduced cytotoxicity.
Lipofectamine 2000: An improved version of Lipofectamine, offering higher transfection efficiency and lower cytotoxicity.
Lipofectamine 3000: Known for its gentle nature and significantly reduced cytotoxicity levels, making it suitable for sensitive cell types
Uniqueness of Lipofectin: this compound is unique due to its specific formulation of DOTMA and DOPE, which provides a balance of transfection efficiency and cell viability. It is particularly effective for the transfection of endothelial cells and has been shown to work well in combination with other reagents for the transfection of difficult-to-transfect cells .
Properties
CAS No. |
128835-92-7 |
---|---|
Molecular Formula |
C83H162ClN2O10P |
Molecular Weight |
1414.6 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H84NO2.C41H78NO8P.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h20-23,42H,6-19,24-41H2,1-5H3;17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46);1H/q+1;;/p-1/b22-20-,23-21-;19-17-,20-18-; |
InChI Key |
BZFPNVBHFRTHMC-JVDGDQOCSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
SMILES |
O=C(O)[C@@H](CCCCCC/C=C/CCCCCCCC)CCO(C(CCCCCCC/C=C\CCCCCCCC)=O)CO[P@@](O)(OCCN)=O.CCCCCCCC/C=C\CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)C[N+](C)(C)C.[ClH-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lipofectin; |
Origin of Product |
United States |
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